Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate
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Overview
Description
Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to interact with biological molecules and its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine derivative is then reacted with a phenylbutyramide intermediate under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity levels.
Chemical Reactions Analysis
Types of Reactions
Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethyl sulfoxide (DMSO), ethanol
Catalysts: Palladium on carbon, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its interactions with DNA and proteins, making it useful in molecular biology research.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate involves its interaction with biological molecules, particularly DNA and proteins. It can intercalate into DNA, disrupting its structure and function, which may lead to cell death. This property makes it a potential candidate for anticancer therapies. The compound may also inhibit specific enzymes and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Mitoxantrone: A synthetic anthracenedione used in cancer treatment.
Uniqueness
Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate is unique due to its specific chemical structure, which allows it to interact with biological molecules in a distinct manner. Its combination of acridine and butyramide moieties provides a unique set of properties that make it valuable in various research and industrial applications.
Properties
CAS No. |
71798-49-7 |
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Molecular Formula |
C24H25N3O4S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-[4-(acridin-9-ylamino)phenyl]butanamide;methanesulfonic acid |
InChI |
InChI=1S/C23H21N3O.CH4O3S/c24-22(27)11-5-6-16-12-14-17(15-13-16)25-23-18-7-1-3-9-20(18)26-21-10-4-2-8-19(21)23;1-5(2,3)4/h1-4,7-10,12-15H,5-6,11H2,(H2,24,27)(H,25,26);1H3,(H,2,3,4) |
InChI Key |
VNNVIBDKJPOCAO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCCC(=O)N |
Origin of Product |
United States |
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